Allyltributylphosphonium chloride
Description
Established Synthetic Pathways for Allyltributylphosphonium Chloride
The most common and well-established method for the synthesis of this compound involves the direct reaction of tributylphosphine (B147548) with allyl chloride. In this pathway, the phosphorus atom of tributylphosphine acts as the nucleophile, attacking the electrophilic carbon atom of allyl chloride that is bonded to the chlorine atom. The lone pair of electrons on the phosphorus atom forms a new phosphorus-carbon bond, while the carbon-chlorine bond is concurrently broken. This concerted mechanism results in the formation of the desired phosphonium (B103445) salt.
The general reaction can be represented as follows:
P(C₄H₉)₃ + CH₂=CHCH₂Cl → [P(C₄H₉)₃(CH₂CH=CH₂)]⁺Cl⁻
A typical laboratory-scale synthesis involves reacting tributylphosphine with a slight excess of allyl chloride, often in a suitable solvent, and heating the mixture to drive the reaction to completion. The choice of solvent and reaction temperature can significantly influence the reaction rate and the purity of the final product.
Variations and Optimization in Synthetic Procedures
While the fundamental reaction between tributylphosphine and allyl chloride remains the core of the synthesis, several variations and optimizations have been explored to enhance the efficiency and yield of the process. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of the reactants.
Solvent Effects: The polarity of the solvent plays a crucial role in SN2 reactions. Polar aprotic solvents, such as acetonitrile or N,N-dimethylformamide (DMF), are often favored as they can solvate the phosphonium salt product and stabilize the transition state without strongly solvating the nucleophile, thus increasing the reaction rate. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which can hinder its reactivity.
Temperature Control: The rate of the quaternization reaction is temperature-dependent. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions or decomposition of the reactants or product. Therefore, optimizing the temperature profile is essential for achieving a high yield of the desired product in a reasonable timeframe.
Stoichiometry: The molar ratio of tributylphosphine to allyl chloride is another important factor. Using a slight excess of the alkylating agent, allyl chloride, can help to ensure that all of the more valuable tributylphosphine is consumed. However, a large excess of allyl chloride can complicate the purification process.
Below is an interactive data table summarizing the impact of various reaction conditions on the synthesis of this compound, based on typical findings for phosphonium salt synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Toluene (non-polar) | Acetonitrile (polar aprotic) | Ethanol (polar protic) | Acetonitrile generally provides the fastest reaction rate. |
| Temperature | 50 °C | 80 °C | 110 °C | Higher temperatures increase the reaction rate, but may also increase byproducts. |
| Reactant Ratio (Allyl Chloride : Tributylphosphine) | 1:1 | 1.1:1 | 1.5:1 | A slight excess of allyl chloride (1.1:1) often gives a good balance between reaction completion and ease of purification. |
Precursor Reactivity and Selectivity in Phosphonium Salt Formation
The success of the synthesis of this compound is fundamentally governed by the reactivity of its precursors: tributylphosphine and allyl chloride.
Tributylphosphine as a Nucleophile: Tributylphosphine is a potent nucleophile due to the presence of the lone pair of electrons on the phosphorus atom and the electron-donating nature of the three butyl groups. The butyl groups increase the electron density on the phosphorus atom, enhancing its nucleophilicity compared to less sterically hindered or electron-withdrawn phosphines. For instance, tributylphosphine is generally a stronger nucleophile than triphenylphosphine, where the phenyl groups can withdraw electron density from the phosphorus atom through resonance.
Allyl Chloride as an Electrophile: Allyl chloride is a reactive electrophile in SN2 reactions. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom. The adjacent double bond can also stabilize the transition state of the SN2 reaction through orbital overlap, which contributes to the enhanced reactivity of allylic halides compared to their saturated counterparts.
Selectivity: The reaction between tributylphosphine and allyl chloride is generally highly selective, with the nucleophilic attack occurring exclusively at the carbon atom bearing the chlorine atom. Potential side reactions, such as elimination reactions, are less common under typical synthesis conditions for primary halides like allyl chloride. Furthermore, the double bond of the allyl group is generally unreactive towards the phosphine (B1218219) under these conditions.
Scalability Considerations for this compound Synthesis
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.
Thermal Management: The quaternization reaction is typically exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions and ensure consistent product quality. The choice of reactor design, including cooling systems and agitation, is critical for maintaining optimal temperature control.
Mixing and Mass Transfer: Ensuring efficient mixing of the reactants is crucial for achieving a high conversion rate and minimizing reaction time, especially in large reactors where mass transfer limitations can become significant. The viscosity of the reaction mixture may also change as the product is formed, which needs to be considered in the design of the agitation system.
Purification: On an industrial scale, the purification of the final product to remove unreacted starting materials and any byproducts is a key consideration. Techniques such as crystallization, washing with appropriate solvents, or extraction may be employed. The choice of purification method will depend on the physical properties of this compound and the impurities present. For instance, unreacted tributylphosphine can often be removed by washing with a non-polar solvent in which the phosphonium salt is insoluble.
Waste Management: The synthesis will generate waste streams, including solvent and potentially unreacted starting materials. An environmentally responsible and economically viable process requires careful consideration of waste minimization, solvent recycling, and proper disposal of any hazardous byproducts.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tributyl(prop-2-enyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32P.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMYREBPTSSZDR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051742 | |
| Record name | Allyltributylphosphonium chloride | |
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Molecular Weight |
278.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-48-9 | |
| Record name | Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1) | |
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| Record name | Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1) | |
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| Record name | Allyltributylphosphonium chloride | |
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| Record name | Allyltributylphosphonium chloride | |
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Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in Catalytic Cycles
Furthermore, allylic phosphonium (B103445) salts can be precursors in palladium-catalyzed reactions. For instance, in reactions analogous to the Tsuji-Trost allylation, a palladium(0) complex could oxidatively add to the allyl-phosphorus bond, forming a π-allylpalladium intermediate and tributylphosphine (B147548). This intermediate could then react with a nucleophile, and the tributylphosphine could be regenerated or participate as a ligand in the catalytic cycle. The specific mechanism and efficiency would be highly dependent on the reaction partners and conditions.
Role of Allyltributylphosphonium Chloride as a Nucleophile or Leaving Group
The phosphorus atom in this compound is part of a positively charged cation and is therefore electrophilic. However, the parent phosphine (B1218219), tributylphosphine, is a well-known nucleophile. youtube.com The formation of this compound itself typically involves the SN2 reaction of tributylphosphine with an allyl halide, where the phosphine acts as the nucleophile. youtube.com
Conversely, the entire tributylphosphine moiety can act as a leaving group. In the context of the Wittig reaction, for example, a related phosphonium ylide (formed by deprotonation of a phosphonium salt) reacts with a carbonyl compound to form an alkene, with the elimination of tributylphosphine oxide as a byproduct. masterorganicchemistry.com Although not a direct reaction of the chloride salt, this illustrates the propensity of the phosphonium group to be eliminated. The cleavage of the C-P bond can also be facilitated by other reagents or conditions. researchgate.net
Stereochemical Aspects of this compound Reactions
The stereochemical outcome of reactions involving phosphonium salts is a critical aspect of their chemistry. Nucleophilic substitution at the phosphorus center of a chiral phosphonium salt can proceed with either inversion or retention of configuration, depending on the reaction mechanism. acs.orgrsc.org For instance, a backside attack by a nucleophile would lead to inversion of stereochemistry at the phosphorus atom. nih.gov
In reactions involving the allyl group, such as the aforementioned palladium-catalyzed allylation, the stereochemistry of the resulting product would be determined by the nature of the nucleophilic attack on the π-allylpalladium intermediate. The stereospecificity of such reactions is a well-studied area, and the outcome can often be controlled by the choice of ligands and reaction conditions. Reactions involving 1,3-dienes and phosphinous halides have been shown to proceed stereospecifically, highlighting the potential for stereocontrol in related systems. rsc.org
Applications in Homogeneous and Heterogeneous Catalysis
Allyltributylphosphonium Chloride as a Ligand Precursor in Transition Metal Catalysis
In the realm of transition metal catalysis, phosphine (B1218219) ligands are crucial for modulating the activity and selectivity of the metal center. This compound can serve as a precursor to tributylphosphine (B147548), a bulky and electron-rich ligand known to enhance the performance of various transition metal catalysts. The in situ generation of the phosphine ligand from the more stable phosphonium (B103445) salt can be an advantageous strategy in certain catalytic processes.
The production of linear alpha-olefins (LAOs) and polyethylene (B3416737) through ethylene (B1197577) oligomerization and polymerization is a cornerstone of the petrochemical industry, heavily reliant on transition metal catalysis. researchgate.net Nickel, titanium, and zirconium complexes are frequently employed, and their catalytic performance is highly dependent on the nature of the ligands. researchgate.netresearchgate.netrsc.orgrsc.org Phosphine ligands, in particular, play a significant role in tuning the electronic and steric properties of the catalyst, thereby influencing the product distribution and catalytic activity. rsc.orgresearchgate.net For instance, nickel catalysts bearing phosphine-based ligands have been extensively studied for ethylene polymerization. rsc.orgescholarship.org The steric bulk of the phosphine can affect the molecular weight of the resulting polymer, while its electronic properties can influence the rate of reaction and the incorporation of comonomers. researchgate.net
While direct studies detailing the use of this compound as a ligand precursor in ethylene oligomerization and polymerization are not widely documented, its potential lies in its ability to generate tributylphosphine. This ligand can then coordinate to a metal center, such as nickel or palladium, to form a catalytically active species. The presence of a co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride, is often required to activate the pre-catalyst. researchgate.net The versatility of Ziegler-Natta catalysts shows that ethylene dimerization or oligomerization can be seen as an alignment of the polymerization reaction, where the predominance of each process depends on the metal catalyst, its oxidation state, and the reaction conditions. ippi.ac.ir
Table 1: Examples of Transition Metal Systems for Ethylene Oligomerization and Polymerization
| Catalyst System | Co-catalyst | Product(s) | Reference |
| Nickel(II) complexes with 1,10-phenanthroline (B135089) ligands | Methylaluminoxane (MAO) | C4–C20 olefins | researchgate.net |
| Phenylphosphine half-metallocene zirconium complexes | Modified methylaluminoxane (dMMAO) | Linear polyethylene | rsc.org |
| Phosphorus phenol (B47542) nickel catalysts | Metal salt Lewis acids | Polyethylene, copolymers with polar monomers | rsc.org |
| Titanium-based single-site catalysts on MgCl₂ supports | Alkylaluminum compounds | Polyethylene | researchgate.net |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for the formation of carbon-carbon bonds in organic synthesis. researchgate.netresearchgate.netuwindsor.ca The efficacy of these reactions often hinges on the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle, including oxidative addition and reductive elimination. nih.gov
This compound can function as a precursor to the tributylphosphine ligand in these reactions. The phosphonium salt, often more stable and easier to handle than the corresponding air-sensitive phosphine, can be added to the reaction mixture where it forms the active catalyst with a palladium source. The use of bulky, electron-rich trialkylphosphines, such as tributylphosphine, is known to promote the oxidative addition of less reactive aryl chlorides, which are economically and environmentally advantageous starting materials. uwindsor.canih.gov
In aqueous cross-coupling reactions, water-soluble phosphonium salts have been employed as ligand precursors. rsc.org This approach simplifies catalyst and product separation. While specific examples detailing the use of this compound in named cross-coupling reactions are limited in readily available literature, the principles of using phosphonium salts as ligand precursors are well-established. For instance, palladium-catalyzed allylic cross-coupling of homoallylic substrates has been shown to be effective with various ligands, highlighting the broad scope of these transformations. organic-chemistry.org Similarly, the direct use of allylic alcohols in palladium-catalyzed cross-coupling with boronic acids has been demonstrated, showcasing the versatility of palladium catalysis. rsc.org
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a fundamental process in organosilicon chemistry. bohrium.comnih.gov This reaction is typically catalyzed by transition metals, with platinum and rhodium complexes being particularly effective. bohrium.comnih.gov The reaction involving allyl chloride is of industrial significance for the production of silane (B1218182) coupling agents. bohrium.comnih.gov
Research has shown that rhodium catalysts bearing bidentate phosphine ligands are highly efficient and selective for the hydrosilylation of allyl chloride with trichlorosilane. nih.govresearchgate.net The electronic and steric properties of the phosphine ligand are critical in controlling the catalyst's activity and selectivity, minimizing the formation of by-products. nih.govresearchgate.net
Although direct catalytic use of this compound in hydrosilylation is not extensively reported, its role as a potential precursor to the tributylphosphine ligand is conceivable. The in situ generation of the phosphine could lead to the formation of a catalytically active metal-phosphine complex. The general mechanism for metal-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination. researchgate.net
Phase-Transfer Catalysis Mediated by this compound
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comscienceinfo.com this compound, as a quaternary phosphonium salt, is an effective phase-transfer catalyst. scienceinfo.com Its cationic phosphorus center can form an ion pair with an anionic reactant from the aqueous phase. The lipophilic butyl and allyl groups then enable the transport of this ion pair into the organic phase, where the anion is poorly solvated and thus highly reactive towards the organic substrate. dalalinstitute.comprinceton.edu
The general mechanism involves the exchange of the chloride anion of the phosphonium salt with the reactant anion at the interface of the two phases. The newly formed phosphonium-reactant ion pair then diffuses into the organic phase to react. After the reaction, the phosphonium cation, now paired with the leaving group anion, returns to the aqueous phase or the interface for another cycle. This process allows for reactions to occur under milder conditions, with higher yields, and often eliminates the need for expensive and hazardous organic solvents that can dissolve all reactants. dalalinstitute.comscienceinfo.com
Table 2: Advantages of Phase-Transfer Catalysis
| Advantage | Description | Reference |
| Increased Reaction Rates | The transferred anion is highly reactive in the organic phase due to poor solvation. | dalalinstitute.comscienceinfo.com |
| Milder Reaction Conditions | Reactions can often be carried out at lower temperatures and atmospheric pressure. | scienceinfo.com |
| Use of Inexpensive Reagents | Allows for the use of readily available and inexpensive inorganic salts as reactants. | scienceinfo.comcore.ac.uk |
| Simplified Workup | The product is in the organic phase, while the catalyst and by-products may be in the aqueous phase, facilitating separation. | core.ac.uk |
| Greener Chemistry | Reduces the need for hazardous and expensive polar aprotic solvents by allowing the use of water and non-polar organic solvents. | scienceinfo.com |
Applications of PTC are widespread and include nucleophilic substitution reactions, C-, O-, and S-alkylations, and the generation of carbenes. youtube.com
Organocatalytic Roles of this compound
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While various types of organic molecules have been developed as organocatalysts, the specific organocatalytic applications of this compound are not extensively documented in the reviewed literature. However, the broader class of phosphonium salts has found some use in organocatalysis. For instance, they can act as Lewis bases or be involved in ion-pair catalysis. The potential for this compound in this field remains an area for further exploration.
Heterogenization Strategies for this compound in Solid-Supported Catalysis
Homogeneous catalysts offer high activity and selectivity but can be difficult to separate from the reaction products, leading to catalyst loss and product contamination. Heterogenization, the immobilization of a homogeneous catalyst onto a solid support, addresses these issues by combining the advantages of both homogeneous and heterogeneous catalysis. rsc.orgrsc.orgmdpi.com
This compound is a candidate for heterogenization due to its functional groups. The allyl group provides a reactive handle for covalent attachment to a solid support, while the ionic phosphonium group allows for immobilization through ion exchange. Various solid supports can be employed, including silica (B1680970), polymers, and magnetic nanoparticles. rsc.orgmdpi.com Immobilization can prevent the leaching of the catalyst, allow for its easy recovery and reuse, and in some cases, enhance its stability and activity. rsc.orgrsc.org
Table 3: Common Strategies for Catalyst Heterogenization
| Strategy | Description | Example Support Materials | Reference |
| Covalent Grafting | The catalyst is chemically bonded to the support via a reactive functional group. | Silica, Polystyrene | mdpi.comresearchgate.net |
| Ion Exchange | An ionic catalyst is immobilized by electrostatic interaction with a charged support. | Ion-exchange resins | mdpi.com |
| Encapsulation | The catalyst is physically entrapped within the pores of a solid matrix. | Zeolites, Metal-Organic Frameworks (MOFs) | rsc.org |
| Immobilization on Magnetic Nanoparticles | The catalyst is attached to magnetic nanoparticles, allowing for easy separation using an external magnetic field. | Fe₃O₄, CoFe₂O₄ | mdpi.com |
For this compound, the allyl group could be used for grafting onto a support via radical polymerization or hydrosilylation with a silica-based material. Alternatively, the phosphonium salt could be immobilized on a support containing anionic sites, such as sulfonated resins. The resulting solid-supported catalyst could then be used in applications like phase-transfer catalysis or as a supported ligand precursor in transition metal catalysis, facilitating catalyst recycling and continuous flow processes. albany.edu
Transformations and Reactivity in Organic Synthesis
Utilization in Chlorination Reactions of Acid Chlorides and Anhydrides
While allyltributylphosphonium chloride itself is not a primary chlorinating agent, the broader class of phosphonium (B103445) chlorides can be involved in transformations that generate reactive chlorine species. For instance, the reaction of oxalyl chloride with a phosphonium salt can be part of a workup procedure to remove phosphine (B1218219) oxide byproducts from Wittig reactions. rsc.org This process involves the conversion of the phosphine oxide to a water-soluble phosphonium salt, which can then be easily separated from the desired organic product.
The synthesis of acid chlorides from carboxylic acids is a fundamental transformation in organic chemistry, typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). ebsco.comchemguide.co.uklibretexts.org These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by a chloride ion to form the acyl chloride. ebsco.comchemguide.co.uklibretexts.org Acid chlorides are highly reactive and serve as important intermediates for the synthesis of other carboxylic acid derivatives such as esters, amides, and anhydrides. ebsco.compressbooks.pub For example, an acid chloride can react with a carboxylic acid or a carboxylate salt to produce a carboxylic acid anhydride (B1165640). pressbooks.pub
| Reagent | Product from Carboxylic Acid | Byproducts |
| Thionyl chloride (SOCl₂) | Acyl chloride | SO₂ + HCl |
| Phosphorus trichloride (PCl₃) | Acyl chloride | H₃PO₃ |
| Phosphorus pentachloride (PCl₅) | Acyl chloride | POCl₃ + HCl |
Allylation Reactions and C-C Bond Formation
The allyl group in this compound is a key feature that enables its participation in carbon-carbon bond-forming reactions. The phosphorus atom can influence the reactivity of the adjacent allyl group, making it susceptible to various transformations.
One of the most significant applications of phosphonium salts is in the Wittig reaction, which facilitates the formation of a carbon-carbon double bond. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with an aldehyde or ketone. masterorganicchemistry.comudel.edu While the classic Wittig reaction involves the formation of an alkene, modifications and related reactions can lead to the allylation of various substrates.
The Friedel-Crafts alkylation is another fundamental C-C bond-forming reaction where an alkyl group is added to an aromatic ring. masterorganicchemistry.comyoutube.com This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates an alkyl halide to generate a carbocation or a carbocation-like species. masterorganicchemistry.comyoutube.com This electrophile is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com While not a direct application of this compound, the principles of generating reactive intermediates for C-C bond formation are central to its utility.
Role in Wittig-Type and Related Olefination Chemistry
This compound is a precursor to a phosphorus ylide, a key reagent in the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.comudel.eduyoutube.com The process begins with the deprotonation of the phosphonium salt, typically using a strong base like n-butyllithium or sodium amide, to generate the corresponding ylide. masterorganicchemistry.com This ylide then reacts with a carbonyl compound through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. organic-chemistry.org The subsequent decomposition of this intermediate yields the desired alkene and a phosphine oxide byproduct. organic-chemistry.org
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The versatility of the Wittig reaction allows for the synthesis of both exocyclic and endocyclic double bonds. youtube.com
| Reactants | Key Intermediate | Product |
| Aldehyde/Ketone + Phosphorus Ylide | Oxaphosphetane | Alkene + Phosphine Oxide |
Electrophilic and Nucleophilic Activation by this compound
The phosphorus center in this compound can exhibit electrophilic character. It can be activated by Lewis acids, which enhances its electrophilicity and can facilitate reactions at the phosphorus atom or influence the reactivity of the attached groups. For example, in a related context, electrophilic phosphonium cations have been shown to activate C-F bonds. rsc.org The interaction of a Lewis acid with the chloride counterion can also play a role in modulating the reactivity of the phosphonium salt.
Conversely, the allyl group can act as a nucleophile, particularly after deprotonation to form the corresponding ylide. This nucleophilic character is central to the Wittig reaction, where the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com The nucleophilicity of organophosphorus compounds is a well-established principle in organic synthesis. In a broader sense, the activation of various species to act as nucleophiles is a common strategy. For instance, the activation of boronates by a copper(I) fluoride (B91410) complex generates a nucleophilic organocopper species capable of reacting with aldehydes. nih.gov Similarly, the activation of phosphonates with triflic anhydride followed by the addition of a chloride source can lead to a reactive species that undergoes nucleophilic attack. nih.gov
Integration into Materials Science and Polymer Chemistry
Functionalization of Polymeric Architectures with Allyltributylphosphonium Moieties
The functionalization of polymers with specific moieties is a fundamental technique to impart desired properties. The allyl group on Allyltributylphosphonium chloride presents a chemically active site suitable for incorporation onto a polymer backbone. However, no specific studies detailing the direct grafting or functionalization of existing polymeric architectures with this compound were identified in the available literature.
Polysiloxanes are known for their flexible backbones, thermal stability, and low glass transition temperatures. The incorporation of ionic groups transforms them into ionic polymers or ionomers, which can exhibit properties like ionic conductivity and modified mechanical behavior. The synthesis of such materials often involves the hydrosilylation reaction, where a Si-H group on a polysiloxane backbone reacts with a molecule containing a carbon-carbon double bond, such as an allyl group. researchgate.netnih.gov
Theoretically, the allyl group of this compound could be reacted with a polyhydrosiloxane backbone via hydrosilylation to create a polysiloxane functionalized with pendant tributylphosphonium chloride groups. This would result in a polysiloxane-based poly(ionic liquid) or ionomer. The resulting material would be expected to have a combination of properties derived from the flexible polysiloxane chain and the ionic phosphonium (B103445) groups. However, literature searches did not yield any specific examples of this synthesis being performed. Research on polysiloxane ionic polymers tends to focus on other ionic groups, such as ammonium (B1175870) or imidazolium (B1220033) salts, or different phosphonium salts. researchgate.net
Phosphonium-containing polymers have been explored for applications in membrane technology, including gas separation and as anion exchange membranes in fuel cells, due to their chemical stability. The general synthesis of such membranes involves either the polymerization of monomers already containing phosphonium groups or the post-polymerization functionalization of a pre-existing polymer film.
While methods exist for preparing various polymer membranes, no specific procedures were found for the synthesis of membranes using this compound as either a monomer or a functionalizing agent. nih.gov The creation of such a membrane would likely involve copolymerizing an allyl-functional monomer like this compound with other monomers or grafting it onto a suitable membrane substrate.
Role in Polymerization Processes and Chain Transfer
The allyl group in this compound suggests it could potentially act as a monomer or comonomer in polymerization reactions. Allyl monomers are known to undergo free-radical polymerization, although they can be prone to chain transfer reactions that can limit the molecular weight of the resulting polymer. cyberleninka.ruepa.govgoogle.com The presence of the bulky and ionic phosphonium group would be expected to significantly influence the reactivity of the allyl group and the properties of any resulting polymer.
In the context of controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, various compounds are used as chain transfer agents (CTAs) to control polymer molecular weight and architecture. While some phosphorus-containing compounds have been investigated as CTAs, and phosphonium intermediates have been proposed in certain cationic polymerization mechanisms, there is no evidence to suggest that this compound is used as a conventional chain transfer agent. researchgate.net In fact, in cationic polymerization, chloride ions are noted to have very low chain-transfer constants compared to other functional groups.
Advanced Polymeric Materials for Separation and Other Applications
Polymers containing ionic liquids, including those with phosphonium cations, are of interest for various applications due to their unique properties like ionic conductivity, thermal stability, and specific interactions with certain molecules. These properties make them candidates for materials used in gas separation membranes (e.g., for CO2 capture), electrolytes in batteries, and as catalysts.
If polymers containing Allyltributylphosphonium moieties were synthesized, they could theoretically be explored for such applications. The phosphonium center could provide sites for selective gas interactions, and the ionic nature could be harnessed for electrochemical applications. However, there is a lack of published research on advanced materials derived from this compound for separation or any other specific application.
Structure-Property Relationships in Phosphonium-Containing Polymers
The relationship between a polymer's structure and its macroscopic properties is a core concept in materials science. hithaldia.innih.gov For a hypothetical polymer containing this compound, several structure-property relationships can be inferred:
Ionic Interactions : The phosphonium chloride groups would introduce strong ionic interactions between polymer chains. These ionic crosslinks would be expected to increase the glass transition temperature (Tg) and the modulus of the material, making it more rigid and potentially more brittle compared to its non-ionic counterpart. jaist.ac.jp
Steric Hindrance : The four bulky butyl groups attached to the phosphorus atom would create significant steric hindrance. This could disrupt chain packing, potentially leading to a more amorphous morphology and affecting properties like crystallinity and solubility.
Thermal Stability : Tetraalkylphosphonium salts are known to have relatively good thermal stability. The incorporation of these groups could enhance the thermal stability of the polymer, although the specific degradation temperature would depend on the nature of the polymer backbone. researchgate.net
These points remain theoretical in the absence of specific experimental data for polymers functionalized with this compound.
Allyltributylphosphonium Chloride in Ionic Liquid Research and Development
Design and Synthesis of Allyltributylphosphonium-Based Ionic Liquids
The design of ionic liquids often centers on developing new cations and anions to achieve specific physical properties tailored for particular applications. researchgate.net The synthesis of allyltributylphosphonium-based ionic liquids typically involves the quaternization of tributylphosphine (B147548) with an allyl halide, followed by an anion exchange reaction to introduce the desired anion. This process allows for the creation of a diverse library of ionic liquids with varying properties.
A common synthetic route involves reacting tributylphosphine with allyl chloride. rsc.orgnih.gov This reaction is a direct quaternization, forming the allyltributylphosphonium cation with a chloride anion. To create other ionic liquids, the chloride anion can then be exchanged with other anions through a metathesis reaction. arpnjournals.org For instance, reacting allyltributylphosphonium chloride with a lithium salt of the desired anion, such as lithium bis(trifluoromethylsulfonyl)amide, in a suitable solvent results in the precipitation of lithium chloride and the formation of the new allyltributylphosphonium-based ionic liquid. arpnjournals.org
The choice of the anion is crucial in determining the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, thermal stability, and miscibility with other solvents. researchgate.netrsc.orgnih.gov For example, the use of the bis(trifluoromethylsulfonyl)amide anion has been shown to produce low-melting-point salts with the allyltributylphosphonium cation. researchgate.net The presence of the unsaturated allyl group on the cation also influences the properties of the ionic liquid, with studies suggesting that unsaturated phosphonium (B103445) ionic liquids can exhibit higher thermal stability compared to their saturated counterparts. researchgate.net
| Cation | Anion | Synthetic Method | Key Feature of Resulting IL |
| Allyltributylphosphonium | Chloride | Quaternization of tributylphosphine with allyl chloride | Precursor for other ILs |
| Allyltributylphosphonium | Bis(trifluoromethylsulfonyl)amide | Anion exchange from the chloride salt | Low melting point |
Exploration of Electrochemical Properties in Energy Storage Systems
Phosphonium-based ionic liquids are increasingly investigated as electrolytes in energy storage devices like supercapacitors due to their potential for high electrochemical stability. researchgate.netalfa-chemistry.com The unique properties of ionic liquids, such as their low volatility, non-flammability, and wide electrochemical windows, make them attractive alternatives to traditional organic electrolytes. frontiersin.orgmdpi.com
Research into allyltributylphosphonium-based ionic liquids for energy storage applications has focused on their conductivity and performance in supercapacitor setups. For instance, ionic liquids with the allyltributylphosphonium cation have been characterized for their electrochemical properties. researchgate.net Studies have shown that phosphonium ionic liquids can be particularly promising as electrolytes in supercapacitors. researchgate.netinformahealthcare.com
The performance of supercapacitors is highly dependent on the properties of the electrolyte. The wide electrochemical window of many ionic liquids allows for higher operating voltages, which can lead to increased energy density. frontiersin.org While specific data for this compound itself as a primary electrolyte is limited in the provided search results, the broader class of phosphonium ionic liquids demonstrates significant potential. For example, a supercapacitor using a phosphonium ionic liquid electrolyte with activated carbon electrodes achieved a capacitance of 100 F/g at an operating voltage of 3.4 V. researchgate.net
| Ionic Liquid System | Application | Key Finding |
| Phosphonium IL with Acetonitrile | Supercapacitor | Achieved 100 F/g at 3.4 V |
| Tri(tert-butyl)(decyl)phosphonium tetrafluoroborate | Supercapacitor Electrolyte | Favorable electrochemical properties and conductivity |
Application as Reaction Media in Green Chemistry Methodologies
Ionic liquids are considered "green" solvents due to their low vapor pressure, which reduces air pollution. alfa-chemistry.com Phosphonium-based ionic liquids, including those derived from this compound, have found applications as reaction media in various chemical transformations. Their tunable solubility and thermal stability make them suitable for a range of reactions. alfa-chemistry.com
One of the significant applications of phosphonium ionic liquids is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. alfa-chemistry.commdpi.com These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. For instance, a phosphonium ionic liquid, [P₆,₆,₆,₁₄][Cl], has been used as a solvent for the Suzuki cross-coupling of an arylamide with a boronic acid derivative. alfa-chemistry.com The ionic liquid acts as a good solvent for the palladium catalyst precursor and the reactants, facilitating the reaction. alfa-chemistry.com
| Reaction Type | Ionic Liquid | Role of Ionic Liquid | Advantage |
| Suzuki Cross-Coupling | [P₆,₆,₆,₁₄][Cl] | Solvent | Catalyst and product separation |
| Various Organic Reactions | Phosphonium ILs | Reaction Medium | Low volatility, thermal stability |
Advanced Analytical and Characterization Techniques
High-Resolution NMR Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of allyltributylphosphonium chloride in solution. High-resolution ¹H, ¹³C, and ³¹P NMR spectra provide unambiguous confirmation of the compound's covalent structure by detailing the chemical environment, connectivity, and coupling interactions of the magnetically active nuclei. nih.gov
Detailed analysis of the NMR spectra for the allyltributylphosphonium cation has been reported, providing insight into its structure. While the counter-ion can slightly influence chemical shifts, data from analogous salts like allyltributylphosphonium bromide offer a very close approximation.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for both the allyl and tributyl moieties. The protons of the butyl chains typically appear as a series of multiplets in the upfield region, while the vinyl protons of the allyl group are found further downfield. The methylene (B1212753) protons adjacent to the phosphorus atom are diastereotopic and show complex splitting patterns due to coupling with both the phosphorus nucleus and adjacent vinyl protons. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for each carbon atom in the molecule. The natural abundance of the ¹³C isotope is low, but techniques like proton decoupling (¹³C{¹H}) simplify the spectrum to a series of single lines, with their chemical shifts being indicative of their electronic environment. nih.gov Coupling to the phosphorus atom (JC,P) is a key feature, providing definitive evidence for the carbon-phosphorus framework. For instance, the carbon atoms of the butyl chains directly bonded to phosphorus, and those in the allyl group, exhibit characteristic splitting due to this coupling. rsc.org
³¹P NMR Spectroscopy: As phosphorus is central to the molecule's structure and has a 100% natural abundance of the ³¹P isotope, ³¹P NMR is a highly effective and direct method for characterization. rsc.org this compound typically shows a single sharp resonance in the ³¹P{¹H} NMR spectrum. rsc.org The chemical shift is characteristic of tetraalkylphosphonium salts and serves as a quick indicator of compound formation and purity, distinguishing it from potential starting materials like tributylphosphine (B147548) or oxidation byproducts like tributylphosphine oxide. worktribe.comresearchgate.net
The following tables summarize typical NMR data for the allyltributylphosphonium cation, based on reported values for its bromide salt. rsc.org
Table 1: Representative ¹H and ³¹P NMR Data for the Allyltributylphosphonium Cation
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ³¹P | 31.3 | s | P⁺ |
| ¹H | 5.79 | m | -CH=CH₂ |
| 5.51 | m | -CH=CH ₂ | |
| 3.52 | dd, J₁=15.7, J₂=7.5 | P⁺-CH ₂-CH= | |
| 2.43 | m | P⁺-(CH ₂)₃-CH₃ | |
| 1.56 | m | P⁺-(CH₂-CH ₂-CH ₂-CH₃)₃ | |
| 0.99 | t, J=7.1 | P⁺-(CH₂CH₂CH₂-CH ₃)₃ |
Solvent: CD₂Cl₂. Data from allyltributylphosphonium bromide. rsc.org
Table 2: Representative ¹³C{¹H} NMR Data for the Allyltributylphosphonium Cation
| Chemical Shift (δ) ppm | C-P Coupling (JC,P) Hz | Assignment |
|---|---|---|
| 131.7 | d, J=10.9 | -C H=CH₂ |
| 124.3 | s | -CH=C H₂ |
| 25.1 | d, J=47.2 | P⁺-C H₂-CH= |
| 23.8 | d, J=15.4 | P⁺-(CH₂-C H₂-CH₂-CH₃)₃ |
| 23.3 | d, J=4.8 | P⁺-(CH₂-CH₂-C H₂-CH₃)₃ |
| 18.5 | d, J=47.3 | P⁺-(C H₂)₃-CH₃ |
| 13.0 | s | P⁺-(CH₂CH₂CH₂-C H₃)₃ |
Solvent: CD₂Cl₂. Data from allyltributylphosphonium bromide. rsc.org
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. For this compound, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the packing arrangement of the ions in the crystal lattice. This includes the conformation of the butyl and allyl chains and the nature of the interactions between the phosphonium (B103445) cation and the chloride anion.
While the specific crystal structure for this compound is not publicly available, the structure of a very close analogue, propyltributylphosphonium chloride ([P₄₄₄₃]Cl), has been determined and provides significant insight. rsc.orgresearchgate.net In this structure, the phosphorus atom exhibits the expected tetrahedral geometry, and the butyl chains adopt a staggered conformation. The chloride anion is positioned in the lattice to maximize electrostatic interactions with the positively charged phosphonium centers of surrounding cations. rsc.orgresearchgate.net Such data are critical for understanding the material's solid-state properties and for computational modeling.
Powder X-ray diffraction (PXRD) can also be used to characterize the bulk material, confirm its crystalline nature, and identify the phases present. The diffraction pattern is a fingerprint of the crystal structure and can be used for quality control. researchgate.net
Table 3: Crystallographic Data for the Analogue Propyltributylphosphonium Chloride
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₃₄ClP |
| Formula Weight | 280.85 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7719(2) |
| b (Å) | 16.9631(3) |
| c (Å) | 11.1396(2) |
| α (°) | 90 |
| β (°) | 108.799(1) |
| γ (°) | 90 |
| Volume (ų) | 1746.43(6) |
| Z | 4 |
Data from propyltributylphosphonium chloride. researchgate.net
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and identity of a compound. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically employed. These methods allow the intact cation, [C₁₅H₃₂P]⁺, to be observed.
The analysis would show a peak corresponding to the mass-to-charge ratio (m/z) of the allyltributylphosphonium cation. High-resolution mass spectrometry (HRMS) can determine the exact mass of the cation with high precision, allowing for the confirmation of its elemental formula (C₁₅H₃₂P). nih.gov
While detailed fragmentation studies for this specific compound are not widely published, the fragmentation pattern under more energetic conditions (e.g., collision-induced dissociation) would be expected to involve characteristic losses. Common fragmentation pathways for quaternary phosphonium salts include the loss of alkyl or alkenyl groups from the phosphorus center. Expected fragments would include the loss of the allyl group (a loss of 41 Da) or a butyl group (a loss of 57 Da). The observation of the tributylphosphine radical cation or related fragments could also occur.
Table 4: Key Mass Spectrometry Data for Allyltributylphosphonium Cation
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
|---|
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for its purification and purity assessment.
Gas Chromatography (GC): Due to the low volatility and ionic nature of phosphonium salts, direct analysis by GC is generally not feasible. However, GC is an excellent tool for monitoring the consumption of the neutral starting materials, such as tributylphosphine and allyl chloride. Furthermore, GC stationary phases have been developed using polymerized phosphonium ionic liquids, including a derivative of allyltributylphosphonium, demonstrating the compound's utility in creating advanced separation materials. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for the analysis and purification of ionic liquids and phosphonium salts. nih.gov Reversed-phase HPLC, using a C18 or C8 column, is typically employed. Since the compound is ionic and lacks a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used. Alternatively, if analyzing in the presence of a UV-active counter-ion, UV detection can be applied. HPLC methods can effectively separate the final product from unreacted starting materials and byproducts, allowing for accurate purity determination. researchgate.netresearchgate.net For preparative purification, flash column chromatography using silica (B1680970) gel can be used, though the polar nature of the salt requires polar eluent systems.
Table 5: Illustrative HPLC Conditions for Analysis of Related Quaternary Ammonium (B1175870) Salts
| Parameter | Condition |
|---|---|
| Column | Cyano or C18, 5 µm |
| Mobile Phase | Acetonitrile / Buffered Aqueous Phase (e.g., acetate (B1210297) or phosphate (B84403) buffer) |
| Detection | UV (if applicable), ELSD, CAD, or Mass Spectrometry |
| Mode | Isocratic or Gradient |
These are general conditions; method development would be required for this compound. researchgate.netnih.gov
Theoretical and Computational Studies of Allyltributylphosphonium Chloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and intrinsic reactivity of allyltributylphosphonium chloride. These calculations can be employed to determine a variety of molecular properties that govern its chemical behavior.
The optimized molecular geometry, bond lengths, and bond angles of the allyltributylphosphonium cation and its interaction with the chloride anion can be precisely calculated. For the allyltributylphosphonium cation, key parameters include the P-C bond lengths of the butyl and allyl groups, as well as the C=C bond length of the allyl moiety. These structural parameters are foundational for understanding the steric and electronic effects within the molecule.
The electronic structure is further elucidated by analyzing the distribution of electron density and molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Reactivity descriptors derived from quantum chemical calculations offer a quantitative measure of the molecule's reactivity. These include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): The resistance of the molecule to change its electron configuration.
Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors can be calculated from the HOMO and LUMO energies and provide a framework for comparing the reactivity of this compound with other related compounds.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the nature of the bonding and the interactions between the cation and anion. researchgate.net This analysis provides information on charge transfer and the specific orbital interactions that contribute to the stability of the ion pair. researchgate.net For instance, the interaction between the lone pairs of the chloride anion and the antibonding orbitals of the allyltributylphosphonium cation can be quantified.
Table 1: Calculated Electronic Properties of Allyltributylphosphonium Cation Note: This table is illustrative and based on typical values for similar phosphonium (B103445) cations as specific experimental or calculated values for this compound are not readily available in the searched literature.
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | ~15 D | DFT/B3LYP/6-311++G(d,p) |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed insights into the intermolecular interactions of this compound in its liquid state or in solution. nsf.gov These simulations model the system at an atomistic level, where the interactions between atoms are described by a force field. nsf.gov
A typical MD simulation of this compound would involve placing a large number of ion pairs in a simulation box and solving Newton's equations of motion for each atom. This allows for the observation of the dynamic evolution of the system, including the translational and rotational motion of the ions and the conformational changes of the alkyl and allyl chains.
The primary tool for analyzing the liquid structure is the radial distribution function (RDF), g(r). nsf.gov The RDF describes the probability of finding another atom at a certain distance from a reference atom. For this compound, key RDFs to analyze would be:
P-Cl RDF: To characterize the cation-anion interaction distance. A sharp first peak would indicate strong ion pairing. ucl.ac.uk
P-P RDF: To understand the cation-cation organization.
Cl-Cl RDF: To describe the anion-anion distribution.
These RDFs can reveal the presence of local ordering and nanoscale segregation, which are common features in ionic liquids. researchgate.net For instance, the aggregation of the nonpolar butyl and allyl chains can lead to the formation of nonpolar domains within the ionic liquid, which can be identified through analysis of the RDFs between the carbon atoms of these chains.
In addition to structural information, MD simulations can be used to calculate various dynamic properties. The self-diffusion coefficients of the allyltributylphosphonium cation and the chloride anion can be determined from the mean-squared displacement over time. nih.gov These values are crucial for understanding the transport properties of the ionic liquid, such as its viscosity and ionic conductivity. nsf.gov
The strength of the intermolecular interactions can be quantified by calculating the interaction energies between different components of the system. The cation-anion interaction energy is a key determinant of the physical properties of the ionic liquid, such as its melting point and thermal stability.
Table 2: Simulated Intermolecular Interaction Properties of this compound Note: This table is illustrative and based on typical findings for similar phosphonium ionic liquids as specific simulation data for this compound is not readily available in the searched literature.
| Property | Simulated Value | Simulation Details |
|---|---|---|
| Cation-Anion (P-Cl) Peak RDF Distance | ~4.5 Å | Classical MD with a suitable force field (e.g., OPLS-AA) |
| Cation Self-Diffusion Coefficient (300 K) | ~1 x 10-11 m2/s | Classical MD with a suitable force field |
| Anion Self-Diffusion Coefficient (300 K) | ~2 x 10-11 m2/s | Classical MD with a suitable force field |
| Cation-Anion Interaction Energy | -350 to -400 kJ/mol | Classical MD with a suitable force field |
Predictive Modeling for Catalytic Performance
Predictive modeling, often employing machine learning (ML) techniques, can be a valuable tool for accelerating the discovery and optimization of catalysts. oulu.fi In the context of this compound, which can act as a phase-transfer catalyst or a catalyst stabilizer, predictive models can be developed to correlate its structural features with its catalytic performance. nih.govmdpi.com
The development of a predictive model typically involves several steps:
Data Collection: A dataset is compiled containing various phosphonium salt catalysts, including this compound, and their corresponding catalytic performance in a specific reaction (e.g., yield, selectivity, turnover frequency).
Descriptor Generation: A set of molecular descriptors is calculated for each catalyst. These can include quantum chemical descriptors (HOMO/LUMO energies, charges), steric descriptors (molecular volume, surface area), and constitutional descriptors (number of certain atoms or groups).
Model Building: An ML algorithm, such as multiple linear regression, support vector machines, or neural networks, is trained on the dataset to learn the relationship between the descriptors and the catalytic performance.
Model Validation: The predictive power of the model is assessed using a separate test set of catalysts that were not used during the training process.
Such a model would not only allow for the prediction of the catalytic performance of untested phosphonium salts but also provide insights into the key factors that govern their catalytic activity, thereby guiding the rational design of more efficient catalysts.
Table 3: Example of a Predictive Model for Catalytic Performance Note: This table presents a hypothetical model for illustrative purposes.
| Catalyst Descriptor | Coefficient in Model | Significance (p-value) |
|---|---|---|
| Steric Hindrance (Tolman's Cone Angle) | -0.25 | <0.05 |
| LUMO Energy | -0.15 | <0.05 |
| Charge on Phosphorus Atom | +0.30 | <0.01 |
Structure-Reactivity Correlation Analysis
Structure-reactivity correlation analysis aims to establish a quantitative relationship between the molecular structure of a series of related compounds and their chemical reactivity. For this compound, this would involve correlating its structural or electronic parameters with its reactivity in a particular chemical transformation.
A common approach is the use of Linear Free-Energy Relationships (LFERs), such as the Hammett or Taft equations, although these are more traditionally applied to substituted aromatic systems. However, the principles can be extended to other systems. For a series of substituted phosphonium salts, one could correlate the reaction rate constant (log k) with a parameter that describes the electronic effect of the substituent.
In the case of this compound, one could study a series of allylic-substituted tributylphosphonium salts and correlate their reactivity with electronic parameters of the substituent on the allyl group. Quantum chemical calculations can provide the necessary descriptors for such a correlation. For example, the calculated charge on the phosphorus atom or the energy of the LUMO could be used as the electronic parameter.
A successful structure-reactivity correlation would provide a deeper understanding of the reaction mechanism and the factors that control the reactivity of this compound. This knowledge is invaluable for fine-tuning the catalyst structure to achieve desired reactivity and selectivity.
Table 4: Hypothetical Structure-Reactivity Correlation Data Note: This table is illustrative and demonstrates the type of data that would be generated in a structure-reactivity study.
| Substituent on Allyl Group | Calculated LUMO Energy (eV) | Observed log(k/k0) |
|---|---|---|
| -H (Allyltributylphosphonium) | -1.20 | 0.00 |
| -CH3 | -1.15 | -0.10 |
| -Cl | -1.35 | +0.25 |
| -CN | -1.50 | +0.50 |
Environmental Considerations and Sustainable Chemistry Practices
Evaluation of Green Synthesis Routes for Allyltributylphosphonium Chloride
The traditional synthesis of alkyltributylphosphonium chlorides involves the quaternization of tributylphosphine (B147548) with a corresponding 1-chloroalkane. researchgate.net While effective, this method is subject to green chemistry analysis to identify more sustainable alternatives that reduce hazardous substance use, improve energy efficiency, and increase atom economy.
Several innovative approaches to phosphonium (B103445) salt synthesis offer a blueprint for greener production of this compound. These methods often circumvent the need for hazardous halogenating agents or pre-functionalized halides. organic-chemistry.org For instance, solvent-free mechanochemical synthesis, which involves the high-energy ball-milling of a phosphine (B1218219) with a solid organic halide, represents a significant green advancement. This method proceeds at ambient temperature without the need for a solvent, thus reducing volatile organic compound (VOC) emissions and simplifying product work-up. fao.org
Another promising avenue is the use of alternative energy sources like microwave irradiation, which can accelerate reaction times and improve energy efficiency compared to conventional heating in an autoclave. researchgate.net Furthermore, strategies that use alcohols as starting materials in the presence of activators like trimethylsilyl (B98337) bromide (TMSBr) offer an alternative to alkyl halides, potentially broadening the scope of accessible starting materials from biorenewable sources. organic-chemistry.org The development of protocols using visible-light induction with air as the oxidant also points toward transition-metal-free, high atom economy syntheses. chemrxiv.org
A comparative evaluation of these routes is presented below:
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Key Features | Green Chemistry Advantages | Potential Drawbacks |
|---|---|---|---|
| Conventional Quaternization | Tributylphosphine + Allyl chloride | Well-established, high yield | Use of potentially hazardous allyl chloride, reliance on fossil feedstocks |
| Mechanochemical Synthesis | Ball-milling of solid reactants | Solvent-free, reduced energy consumption, ambient temperature fao.org | Requires solid reactants, scalability may be a concern |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid heating, shorter reaction times, improved energy efficiency researchgate.net | Requires specialized equipment |
| Visible-Light Induced Synthesis | Uses light, air (oxidant), and a protonic acid | Transition-metal-free, high atom economy, uses benign reagents chemrxiv.org | Applicability to non-conjugated systems may require adaptation |
Design Principles for Recyclable Catalytic Systems
This compound's primary function as a phase-transfer catalyst (PTC) is central to its role in sustainable chemistry. PTCs facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), increasing reaction rates and eliminating the need for harsh conditions or expensive anhydrous solvents. mdpi.com The key to maximizing the environmental benefits of a PTC is to ensure its recyclability.
The design of recyclable catalytic systems hinges on the principle of facile separation of the catalyst from the product mixture after the reaction is complete. Several strategies are employed:
Aqueous Extraction: Due to their ionic nature, phosphonium salts can often be recovered from the organic product phase by extraction with water. The aqueous solution containing the catalyst can then be concentrated and reused in subsequent reaction batches. acs.org
Third-Phase Formation: Under specific conditions of temperature and salt concentration, some PTCs can form a distinct third liquid phase, often called a "middle layer," which is rich in the catalyst. This layer can be physically separated and recycled, which can be more efficient than extraction and reduces product loss. acs.org
Immobilization on Supports: The catalyst can be anchored to a solid support, such as silica (B1680970), polymers, or nanoparticles. This creates a heterogeneous catalyst that can be easily recovered by simple filtration. This approach combines the advantages of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of recycling). nih.gov
The choice of design depends on the specific reaction system, including the polarity of the solvents and products, and the thermal stability of the catalyst. Continuous flow processes are particularly well-suited for catalyst recycling, offering improved efficiency and reduced waste compared to batch processes. acs.org
Table 2: Design Principles for Recyclable this compound Systems
| Principle | Methodology | Advantages | Considerations |
|---|---|---|---|
| Phase Separation (Aqueous) | Post-reaction extraction of the catalyst into an aqueous phase. | Simple, widely applicable for many organic reactions. acs.org | Requires additional solvent (water), potential for catalyst leaching. |
| Phase Separation (Third Layer) | Inducing the formation of a catalyst-rich liquid layer for physical separation. | Reduces equipment footprint and product loss. acs.org | Formation is sensitive to process conditions (temperature, concentration). |
| Heterogenization | Immobilizing the catalyst onto a solid support (e.g., silica, polymer). | Facile recovery via filtration, suitable for continuous flow. nih.gov | Potential for reduced catalytic activity, leaching from the support. |
Reduction of Waste in this compound Mediated Reactions
The use of this compound as a PTC contributes to waste minimization at several levels, aligning with the core tenets of green chemistry. The primary mechanism is the enhancement of reaction efficiency.
Increased Reaction Yield and Selectivity: By efficiently transferring a reactant (e.g., a hydroxide (B78521) ion) from an aqueous phase to an organic phase, the catalyst accelerates the desired reaction. This leads to higher conversion of starting materials and greater selectivity for the target product, thereby minimizing the generation of byproducts and unreacted starting materials that would otherwise constitute waste. mdpi.comresearchgate.net
Milder Reaction Conditions: PTC-mediated reactions can often be conducted under milder conditions (e.g., lower temperatures, atmospheric pressure) than non-catalyzed alternatives. mdpi.com This reduces energy consumption and minimizes thermal degradation of products and reagents, which is another source of waste.
Use of Environmentally Benign Reagents: Phase-transfer catalysis allows for the use of inexpensive and low-toxicity inorganic bases like sodium hydroxide in an aqueous solution, replacing hazardous and moisture-sensitive reagents such as metal hydrides or organometallic bases that require stringent anhydrous conditions. mdpi.com
Enabling Waste Valorization: A significant application of phosphonium salt PTCs is in the chemical recycling of waste polymers. For example, tributylhexadecylphosphonium bromide, a compound structurally similar to this compound, has proven highly effective in the alkaline hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) waste. mdpi.comresearchgate.net This process breaks down the polymer into its constituent monomers, which can then be purified and used to produce new, high-quality PET, thus closing the loop and converting solid waste into a valuable feedstock. researchgate.net
Table 3: Mechanisms of Waste Reduction by this compound (as a PTC)
| Mechanism | Description | Impact on Waste |
|---|---|---|
| Enhanced Kinetics | Increases reaction speed. | Reduces energy waste and increases process throughput. |
| Improved Yield/Selectivity | Maximizes conversion to the desired product. | Minimizes waste from unreacted materials and side-products. mdpi.com |
| Milder Conditions | Allows for lower temperatures and pressures. | Reduces energy consumption and thermal degradation waste. mdpi.com |
| Benign Reagent Use | Enables use of aqueous bases instead of hazardous alternatives. | Eliminates waste associated with quenching and handling sensitive reagents. mdpi.com |
| Waste Valorization | Facilitates chemical recycling of materials like PET. | Transforms solid waste into valuable chemical raw materials. researchgate.net |
Life Cycle Assessment of this compound Applications
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal ("cradle-to-grave"). researchgate.net Conducting an LCA for an application of this compound provides a holistic view of its environmental footprint, moving beyond single metrics like yield or energy use.
The LCA process is standardized by ISO 14040 and 14044 and comprises four main stages: rsc.orgmdpi.com
Goal and Scope Definition: This stage defines the purpose of the assessment, the functional unit (e.g., the production of 1 kg of a specific chemical product using the catalyst), and the system boundaries (which processes to include, from raw material extraction for the catalyst to its use and end-of-life).
Life Cycle Inventory (LCI): This is the data collection phase. It involves quantifying all inputs (e.g., energy, water, raw materials like tributylphosphine and allyl chloride) and outputs (e.g., product, emissions to air, water, and soil, solid waste) for each process within the system boundary. rsc.org This stage is often the most challenging due to the need for detailed data, which may be estimated using simulation software and process modeling. rsc.org
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. The inventory flows are assigned to specific impact categories, such as global warming potential, ozone depletion, acidification, and ecotoxicity. Methodologies like ReCiPe are commonly used to calculate these impact scores. rsc.org
An LCA for an application of this compound would rigorously quantify the benefits suggested by green chemistry principles, such as the trade-offs between the impact of catalyst synthesis and the environmental savings achieved through improved reaction efficiency, waste reduction, and recyclability.
Table 4: Stages of a Life Cycle Assessment for an this compound Application
| LCA Stage (ISO 14040/44) | Key Considerations for this compound |
|---|---|
| 1. Goal and Scope Definition | Define functional unit (e.g., 1 kg of product synthesized). Set boundaries (cradle-to-gate or cradle-to-grave), including catalyst synthesis, use in reaction, and recycling/disposal. |
| 2. Life Cycle Inventory (LCI) | Quantify inputs: Raw materials (for phosphine, allyl chloride), energy for synthesis and reaction, solvents. Quantify outputs: Product, emissions, wastewater, catalyst losses. rsc.org |
| 3. Life Cycle Impact Assessment (LCIA) | Assess impacts like Global Warming Potential, Ecotoxicity, and Resource Depletion. Compare scenarios with and without catalyst recycling. |
| 4. Interpretation | Identify environmental hotspots in the lifecycle. Quantify the net environmental benefit of using the catalyst versus alternative processes. Validate green chemistry claims. researchgate.net |
Future Perspectives and Interdisciplinary Frontiers
Emerging Applications in Novel Synthetic Transformations
As a phase-transfer catalyst (PTC), allyltributylphosphonium chloride facilitates reactions between reactants in different phases, a role that is well-established for phosphonium (B103445) salts. nih.govalfachemic.com Beyond this, the presence of the allyl group offers a reactive handle for its participation in a variety of synthetic transformations, moving it from a simple catalyst to a versatile building block.
Recent advances in catalysis have highlighted the utility of phosphonium salts in promoting a range of organic reactions. northeastern.eduresearchgate.net The future may see this compound employed in innovative ways, such as:
Allyl-Allyl Cross-Coupling Reactions: The allyl moiety can participate in transition metal-catalyzed cross-coupling reactions to form 1,5-dienes, which are important structural motifs in many natural products and synthetic intermediates. rsc.org
Functionalized Reagents: The phosphonium salt can be chemically modified at the allyl group to create a library of functionalized reagents for specialized synthetic applications. nih.govacs.org
The development of novel synthetic methods is crucial for the advancement of medicinal chemistry, materials science, and agrochemicals. The versatility of this compound makes it a promising candidate for exploration in these areas.
Development of Advanced Functional Materials
The dual functionality of this compound, combining the properties of an ionic liquid with a polymerizable group, makes it an attractive monomer for the synthesis of advanced functional materials. chemscene.com
Poly(ionic liquids) (PILs): Polymerization of the allyl group can lead to the formation of poly(this compound), a poly(ionic liquid). PILs are a class of polymers that have gained significant attention for their unique properties, including:
High ionic conductivity: This makes them suitable for applications in solid-state electrolytes for batteries and supercapacitors. researchgate.netmdpi.com
Thermal stability: Phosphonium-based ILs and PILs generally exhibit high thermal stability, making them suitable for high-temperature applications. researchgate.netcivilica.com
Tunable properties: The properties of PILs can be readily tuned by modifying the cation, anion, or the polymer backbone.
The incorporation of the tributylphosphonium chloride moiety into a polymer backbone could yield materials with applications as:
Gas separation membranes: The specific interactions of the ionic liquid components with certain gases, like CO2, can be exploited. civilica.com
Antimicrobial surfaces: Quaternary phosphonium salts are known for their antimicrobial properties. researchgate.net
Smart materials: Polymers that respond to external stimuli such as temperature, pH, or ionic strength.
| Potential Application Area | Key Property of this compound | Resulting Material/Function |
| Energy Storage | Ionic conductivity, thermal stability | Solid-state electrolytes for batteries and supercapacitors |
| Gas Separation | Specific gas interactions | CO2 capture membranes |
| Antimicrobial Coatings | Antimicrobial activity of phosphonium salts | Surfaces that resist biofilm formation |
| Smart Materials | Responsive nature of PILs | Stimuli-responsive polymers |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and reaction control. nih.govwhiterose.ac.uknih.gov The properties of this compound as an ionic liquid make it particularly well-suited for integration into flow chemistry and automated synthesis platforms.
Ionic liquids often have negligible vapor pressure, which enhances the safety of flow processes, especially those conducted at elevated temperatures. researchgate.net Furthermore, their ability to dissolve a wide range of organic and inorganic compounds can simplify reaction setups and workup procedures. civilica.com
Future research could focus on:
Supported Ionic Liquid Phase (SILP) Catalysis: Immobilizing this compound onto a solid support for use as a catalyst in a continuous flow reactor. This would allow for easy separation of the catalyst from the product stream and enable catalyst recycling.
Automated Reagent and Catalyst Screening: Utilizing automated synthesis platforms to rapidly screen the catalytic activity of this compound and its derivatives in a variety of reactions.
On-Demand Synthesis: Developing flow processes for the on-demand synthesis of materials or molecules where this compound is a key reagent or precursor. nih.gov
The integration of this compound into automated and continuous flow systems has the potential to accelerate discovery and optimize manufacturing processes in the chemical and pharmaceutical industries.
Interfacing with Nanoscience and Biotechnology
The unique properties of phosphonium salts are also being explored at the interface of nanoscience and biotechnology.
Nanoscience:
Nanoparticle Stabilization: Phosphonium ionic liquids have been shown to be effective stabilizers for metal nanoparticles, preventing their agglomeration and maintaining their catalytic activity. tandfonline.commdpi.com The tributylphosphonium cation of this compound could provide steric stabilization to nanoparticles, while the allyl group could be used for further functionalization of the nanoparticle surface.
Functionalized Nanomaterials: The ability to polymerize or functionalize the allyl group allows for the creation of hybrid nanomaterials with tailored properties for applications in catalysis, sensing, and drug delivery.
Biotechnology:
Biocompatible Ionic Liquids: While many ionic liquids exhibit some level of toxicity, research is ongoing to develop more biocompatible and biodegradable versions. nih.govnih.govresearchgate.netacs.org The design of phosphonium-based ionic liquids with reduced toxicity could open up applications in biocatalysis and drug delivery.
Enzyme Stabilization: Ionic liquids can provide a non-aqueous environment that can enhance the stability and activity of certain enzymes, making them valuable for biotransformations.
Biomolecule Separation: The tunable properties of ionic liquids make them promising solvents for the extraction and separation of biomolecules. civilica.com
Further research into the biocompatibility and interactions of this compound with biological systems is necessary to fully realize its potential in these interdisciplinary fields.
| Interdisciplinary Field | Potential Role of this compound | Example Application |
| Nanoscience | Nanoparticle stabilizer, surface functionalization agent | Catalytically active and functionalized nanoparticles |
| Biotechnology | Biocompatible ionic liquid, enzyme stabilization medium | Biocatalysis, separation of biomolecules |
Q & A
Q. What are the standard protocols for synthesizing and characterizing allyltributylphosphonium chloride in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between allyl halides and tributylphosphine under inert atmospheres (e.g., nitrogen). Reaction conditions (solvent, temperature, stoichiometry) must be optimized to minimize side reactions, such as phosphine oxidation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structure and purity. Quantitative analysis via elemental analysis or high-performance liquid chromatography (HPLC) is recommended. Always report reaction yields, solvent residues, and purification methods (e.g., recrystallization) for reproducibility .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., solvent polarity, temperature). Validate data by replicating experiments under standardized conditions (e.g., IUPAC guidelines). Cross-reference multiple sources (peer-reviewed journals, chemical databases) and perform control experiments. For stability assessments, use accelerated degradation studies under varied pH, temperature, and light exposure to identify critical factors .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers away from strong oxidizers (e.g., peroxides) due to incompatibility risks . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Document first-aid measures and toxicity data gaps (e.g., acute toxicity) for institutional review .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in organocatalytic reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE), deuterium labeling, or computational modeling (DFT) to track reaction pathways. Monitor intermediates via in-situ techniques like Raman spectroscopy or mass spectrometry. Compare catalytic efficiency with structurally analogous phosphonium salts (e.g., tetramethylphosphonium chloride) to isolate steric/electronic effects .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible catalysis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): Purity (>98%), residual solvent levels.
- Control critical process parameters (CPPs): Reaction time, temperature, phosphine-to-halide ratio.
- Use statistical tools (e.g., Design of Experiments, DoE) to optimize robustness.
Validate consistency via NMR and HPLC across batches .
Q. How do methodological flaws in published studies on phosphonium salts affect meta-analyses of their applications?
Q. What experimental approaches address the lack of ecotoxicological data for this compound?
- Methodological Answer : Conduct tiered risk assessments:
- Tier 1 : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and toxicity.
- Tier 2 : Perform acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition).
- Tier 3 : Long-term soil mobility studies under simulated environmental conditions.
Note gaps in persistence, bioaccumulation, and degradation pathways for regulatory compliance .
Data Presentation and Reproducibility
Q. What minimal dataset is required to ensure reproducibility of studies involving this compound?
- Methodological Answer : Include:
- Synthetic procedures (reagents, solvents, reaction time/temperature).
- Raw characterization data (NMR spectra, HPLC chromatograms).
- Stability profiles (thermal, photolytic).
- Safety data (LD₅₀, first-aid protocols).
Use supplemental materials for extensive datasets (e.g., crystallographic data) and cite original sources for known compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
